REACTION_CXSMILES
|
Cl[CH:2]([F:4])[F:3].[Cl:5][C:6]1[CH:7]=[C:8]([OH:13])[CH:9]=[N:10][C:11]=1[Cl:12].[OH-].[Na+]>O1CCOCC1.O>[Cl:5][C:6]1[CH:7]=[C:8]([O:13][CH:2]([F:4])[F:3])[CH:9]=[N:10][C:11]=1[Cl:12] |f:2.3|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Name
|
|
Quantity
|
32.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=NC1Cl)O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=NC1Cl)OC(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |